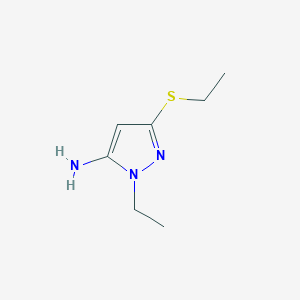

1-ethyl-3-(ethylsulfanyl)-1H-pyrazol-5-amine

Description

Properties

Molecular Formula |

C7H13N3S |

|---|---|

Molecular Weight |

171.27 g/mol |

IUPAC Name |

2-ethyl-5-ethylsulfanylpyrazol-3-amine |

InChI |

InChI=1S/C7H13N3S/c1-3-10-6(8)5-7(9-10)11-4-2/h5H,3-4,8H2,1-2H3 |

InChI Key |

CENHCNQFTBHEIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC(=N1)SCC)N |

Origin of Product |

United States |

Preparation Methods

Pyrazole Ring Formation

The pyrazole ring is commonly synthesized via condensation reactions between hydrazine derivatives and 1,3-dicarbonyl compounds or their equivalents. A typical approach involves:

- Step 1: Reaction of ethyl hydrazine or substituted hydrazines with β-ketoesters or β-diketones to form 1-substituted pyrazoles.

- Step 2: Cyclization under acidic or basic conditions to close the pyrazole ring.

For example, the condensation of ethylhydrazine with an appropriate β-ketoester can yield 1-ethyl-pyrazol-5-amine intermediates, which can be further functionalized.

Introduction of the Ethylsulfanyl Group

The ethylsulfanyl substituent at the 3-position can be introduced via nucleophilic substitution or thiolation reactions:

- Method A: Reaction of 3-halo-pyrazole intermediates with ethanethiol or its anion to substitute the halogen with an ethylsulfanyl group.

- Method B: Direct thiolation using sulfur-containing reagents under controlled conditions to install the ethylsulfanyl moiety.

This step often requires careful control of reaction conditions to avoid over-alkylation or side reactions.

Amination at the 5-Position

The amino group at position 5 is generally introduced by:

- Direct amination of a 5-halopyrazole precursor via nucleophilic substitution with ammonia or amine sources, or

- Reduction of nitro or other nitrogen-containing precursors at the 5-position.

N-Ethylation

The ethyl group on the nitrogen (N-1) can be introduced by:

- Alkylation of the pyrazole nitrogen using ethyl halides (e.g., ethyl bromide) in the presence of a base, or

- Employing ethyl-substituted hydrazines in the initial ring formation step.

Representative Synthetic Route (Hypothetical)

| Step | Reaction Type | Reagents/Conditions | Product Intermediate |

|---|---|---|---|

| 1 | Pyrazole ring formation | Ethylhydrazine + β-ketoester, reflux in ethanol | 1-ethyl-pyrazol-5-one |

| 2 | Halogenation | NBS (N-bromosuccinimide) or similar at C-3 | 3-bromo-1-ethyl-pyrazol-5-one |

| 3 | Thiolation | Ethanethiol + base (e.g., NaH) | 3-(ethylsulfanyl)-1-ethyl-pyrazol-5-one |

| 4 | Reduction/Amination | NH3 or reducing agent (e.g., SnCl2/HCl) | 1-ethyl-3-(ethylsulfanyl)-1H-pyrazol-5-amine |

This sequence is inferred from established pyrazole chemistry and related compounds, as direct literature procedures for this exact compound are scarce but can be extrapolated from analogs such as 1-ethyl-3-(methylsulfanyl)-1H-pyrazol-5-amine.

Analytical and Purification Considerations

- Purification: Chromatographic techniques such as column chromatography or recrystallization are employed to isolate pure product.

- Characterization: Confirmed by NMR (¹H, ¹³C), mass spectrometry, IR spectroscopy, and elemental analysis.

- Storage: Typically stored in a cool, dry environment protected from light and moisture to preserve stability.

Summary Table of Preparation Methods

| Preparation Step | Common Reagents/Conditions | Notes |

|---|---|---|

| Pyrazole ring synthesis | Ethylhydrazine + β-ketoester, reflux in ethanol | Forms 1-ethyl-pyrazol core |

| Halogenation at C-3 | NBS or similar brominating agent | Prepares site for thiolation |

| Thiolation (ethylsulfanyl introduction) | Ethanethiol + base (NaH, K2CO3) | Nucleophilic substitution of halogen |

| Amination at C-5 | Ammonia or reducing agents | Converts keto or halogen to amino group |

| N-Ethylation (if needed) | Ethyl halides + base | Alkylates pyrazole nitrogen |

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-(ethylsulfanyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can undergo reduction reactions to modify the pyrazole ring or other functional groups using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced pyrazole derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

1-Ethyl-3-(ethylsulfanyl)-1H-pyrazol-5-amine has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-ethyl-3-(ethylsulfanyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the ethylsulfanyl group can undergo redox reactions, modulating the compound’s activity. These interactions can affect various cellular processes, including enzyme activity, signal transduction, and gene expression.

Comparison with Similar Compounds

Structural Variations at the 3-Position

The 3-position substituent critically influences molecular properties. Key analogs and their features are compared below:

Key Observations :

- Ethylsulfanyl balances electronic and steric effects, offering flexibility in drug design compared to bulky tert-butyl or electron-deficient CF₃ groups.

- Methyl and phenyl substituents are simpler but lack the sulfur-mediated electronic effects seen in the target compound.

Spectroscopic Properties

DFT studies on 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine reveal that substituents significantly affect NMR chemical shifts. For example:

Comparison of Substituent Effects on ¹H-NMR :

| Substituent | Predicted δ (ppm) | Functional Used | Basis Set |

|---|---|---|---|

| Methyl | 2.1–2.3 | B3LYP | 6-311+G(d,p) |

| Ethylsulfanyl | ~2.5–3.0 (estimated) | — | — |

| CF₃ | 3.8–4.2 (for adjacent protons) | M06-2X | TZVP |

Biological Activity

1-Ethyl-3-(ethylsulfanyl)-1H-pyrazol-5-amine is a member of the pyrazole family, which has gained attention due to its diverse biological activities. Pyrazoles are known for their roles in medicinal chemistry, particularly as potential therapeutic agents against various diseases. This article reviews the biological activity of 1-ethyl-3-(ethylsulfanyl)-1H-pyrazol-5-amine, focusing on its mechanisms of action, pharmacological properties, and potential applications in medicine.

Chemical Structure and Properties

The chemical structure of 1-ethyl-3-(ethylsulfanyl)-1H-pyrazol-5-amine is characterized by a pyrazole ring with an ethyl group and an ethylthio substituent. This unique substitution pattern influences its chemical reactivity and biological activity.

The biological activity of 1-ethyl-3-(ethylsulfanyl)-1H-pyrazol-5-amine is primarily attributed to its ability to interact with various molecular targets. The compound may function as an enzyme inhibitor or receptor modulator, leading to alterations in cellular processes.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : It can interact with receptors, modulating their activity and influencing signaling pathways related to inflammation and cancer progression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-ethyl-3-(ethylsulfanyl)-1H-pyrazol-5-amine. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-Ethyl-3-(ethylsulfanyl)-1H-pyrazol-5-amine | MCF-7 (Breast Cancer) | 2.3 |

| 1-Ethyl-3-(ethylsulfanyl)-1H-pyrazol-5-amine | HCT116 (Colon Cancer) | 1.9 |

These findings suggest that the compound may induce apoptosis in cancer cells, although further studies are needed to elucidate the exact mechanisms involved.

Antibacterial Activity

There is emerging evidence that pyrazole derivatives exhibit antibacterial properties. Preliminary evaluations indicate that 1-ethyl-3-(ethylsulfanyl)-1H-pyrazol-5-amine may inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Bacteria Type | Activity |

|---|---|

| Gram-positive (e.g., Staphylococcus aureus) | Moderate Inhibition |

| Gram-negative (e.g., Escherichia coli) | Weak Inhibition |

Case Studies

Several studies have investigated the biological activity of related pyrazole compounds, providing insights into their therapeutic potential:

- Study on Anticancer Properties : A study demonstrated that a series of pyrazole derivatives exhibited significant cytotoxicity against human cancer cell lines, with IC50 values ranging from 0.5 to 5 µM. The study emphasized the importance of substituent patterns in enhancing biological activity .

- Antimicrobial Evaluation : Research involving various pyrazole derivatives showed promising results against bacterial strains, with some compounds demonstrating MIC values lower than standard antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.